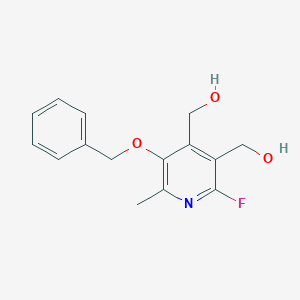
3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- is a complex organic compound with a unique structure that includes a pyridine ring substituted with fluorine, methyl, and phenylmethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, the avoidance of expensive catalysts like palladium can make the process more economically viable .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-3,4-Pyridinedimethanol: This compound has a similar structure but lacks the fluorine and phenylmethoxy groups.
Fluorinated Quinolines: These compounds also contain fluorine and have applications in medicinal chemistry.
Uniqueness
The presence of the fluorine and phenylmethoxy groups in 3,4-Pyridinedimethanol, 2-fluoro-6-methyl-5-(phenylmethoxy)- makes it unique compared to other similar compounds. These groups can enhance the compound’s stability, reactivity, and biological activity, making it a valuable molecule for various applications .
Propiedades
Número CAS |
872688-08-9 |
|---|---|
Fórmula molecular |
C15H16FNO3 |
Peso molecular |
277.29 g/mol |
Nombre IUPAC |
[2-fluoro-3-(hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-4-yl]methanol |
InChI |
InChI=1S/C15H16FNO3/c1-10-14(20-9-11-5-3-2-4-6-11)12(7-18)13(8-19)15(16)17-10/h2-6,18-19H,7-9H2,1H3 |
Clave InChI |
RKRAUKXHVMXPHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=N1)F)CO)CO)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


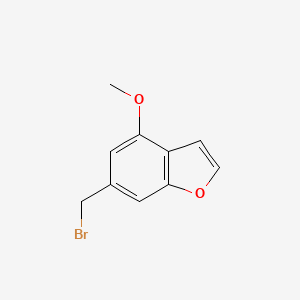

![Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14197786.png)

![1-[(2S)-1-Phenylpropan-2-yl]piperidine](/img/structure/B14197797.png)
![2,8-Dimethyl-1-phenyl-1,8-dihydropyrrolo[2,3-b]indole-3-carbonitrile](/img/structure/B14197799.png)
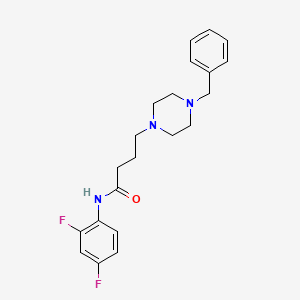
![N-[2-(Cyclopentyloxy)-4-fluorophenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14197810.png)
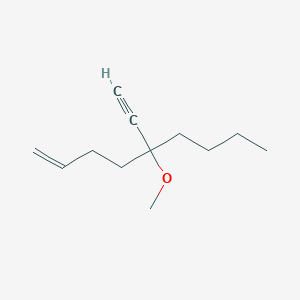
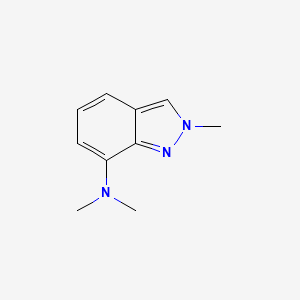
![6,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14197822.png)

![1H-Pyrrolo[2,3-c]pyridine, 2,3-dimethyl-7-(2-naphthalenyl)-](/img/structure/B14197854.png)

